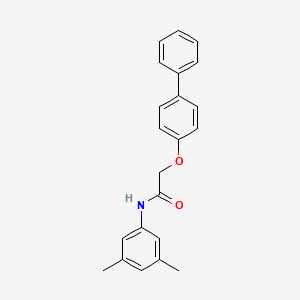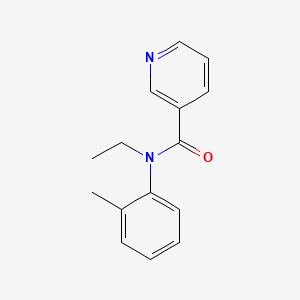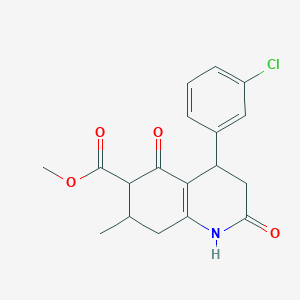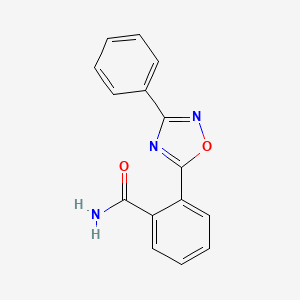![molecular formula C15H14FNO3S B5605210 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline is a compound belonging to the class of sulfonamides, which have been extensively studied for their antitumor properties and interactions with cellular pathways. These compounds are known for their ability to inhibit cell cycle progression in various cancer cell lines, making them significant in medicinal chemistry and pharmacology (Owa et al., 2002).
Synthesis Analysis
The synthesis of sulfonamides, including those with a this compound structure, often involves multi-step processes. For instance, the precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, is synthesized through substitution reactions and subsequent reductions (Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde, a related compound, features a sulfonyl group bridging an indole ring system and a methoxyphenyl ring. The orientation and dihedral angles of these rings are crucial for their biological activities (Babu et al., 2016).
Chemical Reactions and Properties
Sulfonamides like this compound undergo various chemical reactions, including cyclization and interactions with biological targets. For instance, the Fe(II)-catalyzed or UV-driven cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 lead to the formation of novel sulfonyl indolines (Lu et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds depend on their molecular structure. For instance, the crystal structure of related sulfonamide compounds reveals orientations and intermolecular interactions that are critical for their physical stability and biological functions (Balasubramanian et al., 2007).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are influenced by their molecular scaffold and substituents. They demonstrate a range of interactions with biological targets, leading to varied pharmacological activities. Their interaction with tubulin and inhibition of tubulin polymerization is a key aspect of their mechanism of action (Banerjee et al., 2005).
Mécanisme D'action
Orientations Futures
The future directions for research on “1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline” would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. The indole scaffold has been found in many important synthetic drug molecules, suggesting potential for therapeutic use .
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-20-15-7-6-12(10-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUDHJSGPMWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)
![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)
![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5605204.png)

![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)